molecular formula C28H29NO4 B12511138 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate

9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate

Cat. No.: B12511138
M. Wt: 443.5 g/mol
InChI Key: QCTFVRXYCSNFDR-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate is a chemical compound with the molecular formula C28H29NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a tert-butoxyphenyl group.

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate involves several steps. One common method includes the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}amine. The reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate involves its ability to act as a protecting group. The fluorenylmethyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective deprotection under specific conditions, enabling the desired chemical transformations to occur .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate lies in its specific structure, which provides distinct steric and electronic properties, making it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,17,20,26H,16,18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFVRXYCSNFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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